molecular formula C25H28ClN5O5 B8686321 7-(3-((2-(3,5-Dihydroxyphenyl)-2-oxoethyl)(phenylmethyl)amino)propyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride CAS No. 40254-73-7

7-(3-((2-(3,5-Dihydroxyphenyl)-2-oxoethyl)(phenylmethyl)amino)propyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride

Cat. No. B8686321
CAS RN: 40254-73-7
M. Wt: 514.0 g/mol
InChI Key: PZUVSJJEOLUMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-((2-(3,5-Dihydroxyphenyl)-2-oxoethyl)(phenylmethyl)amino)propyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride is a useful research compound. Its molecular formula is C25H28ClN5O5 and its molecular weight is 514.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(3-((2-(3,5-Dihydroxyphenyl)-2-oxoethyl)(phenylmethyl)amino)propyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-((2-(3,5-Dihydroxyphenyl)-2-oxoethyl)(phenylmethyl)amino)propyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

40254-73-7

Molecular Formula

C25H28ClN5O5

Molecular Weight

514.0 g/mol

IUPAC Name

7-[3-[benzyl-[2-(3,5-dihydroxyphenyl)-2-oxoethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione;hydrochloride

InChI

InChI=1S/C25H27N5O5.ClH/c1-27-23-22(24(34)28(2)25(27)35)30(16-26-23)10-6-9-29(14-17-7-4-3-5-8-17)15-21(33)18-11-19(31)13-20(32)12-18;/h3-5,7-8,11-13,16,31-32H,6,9-10,14-15H2,1-2H3;1H

InChI Key

PZUVSJJEOLUMIN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN(CC3=CC=CC=C3)CC(=O)C4=CC(=CC(=C4)O)O.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The wet product of step (b) containing 12.8 kg of diacetyl compound was added to 25.6 liters of methanol and 12.8 liters of 10% hydrochloric acid. The mixture was boiled for one hour at reflux, treated with some activated carbon and kieselguhr, filtered and allowed to cool. On the next day it was centrifuged, washed with water and dried.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diacetyl
Quantity
12.8 kg
Type
reactant
Reaction Step One
Quantity
12.8 L
Type
reactant
Reaction Step Two

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